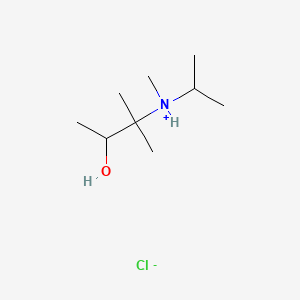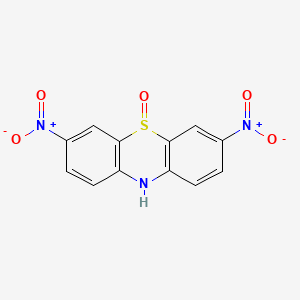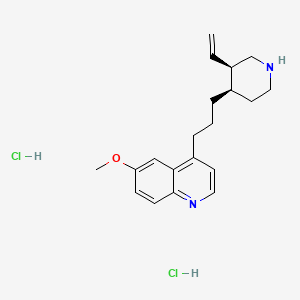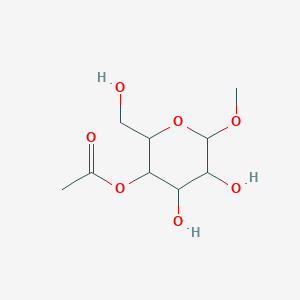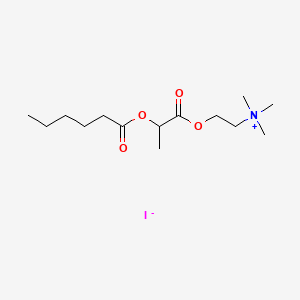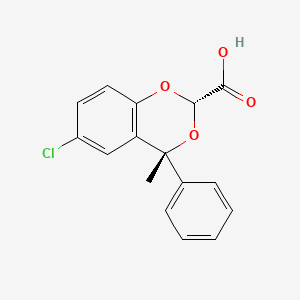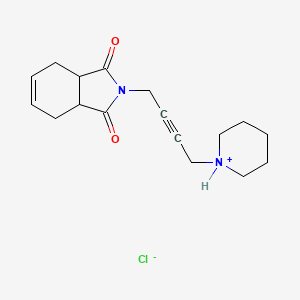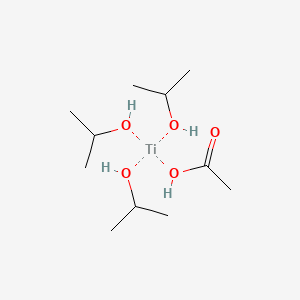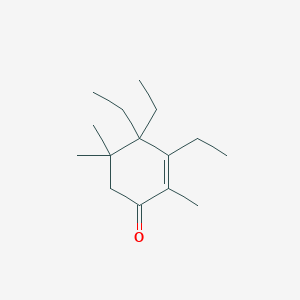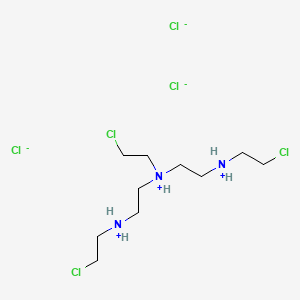
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes ethylenediamine and chloroethyl groups, making it a versatile agent in chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride typically involves the reaction of ethylenediamine with chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to remove any impurities and obtain the final product in its trihydrochloride form.
化学反应分析
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
科学研究应用
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of chloroethyl groups with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but different structural features.
2,2’-Dichlorodiethylamine Hydrochloride: Another compound with chloroethyl groups, used in various chemical applications.
Uniqueness
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is unique due to its specific combination of ethylenediamine and chloroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63918-35-4 |
|---|---|
分子式 |
C10H25Cl6N3 |
分子量 |
400.0 g/mol |
IUPAC 名称 |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
InChI 键 |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
规范 SMILES |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



